molecular formula C12H17NO2 B13668913 1-(2,4-Dimethoxybenzyl)azetidine

1-(2,4-Dimethoxybenzyl)azetidine

Cat. No.: B13668913
M. Wt: 207.27 g/mol
InChI Key: GFPAYAPLCAAFRK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,4-dimethoxybenzyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach allows for the preparation of various 1,3-disubstituted azetidines under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various benzyl-substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethoxybenzyl)azetidine is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-4-10(12(8-11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

GFPAYAPLCAAFRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC2)OC

Origin of Product

United States

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